![molecular formula C14H20BrNZn B14884792 2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-Methylcyclohexylamino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale production also incorporates advanced purification techniques to remove any impurities.
化学反应分析
Types of Reactions
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base.
Coupling reactions: Palladium catalysts are often used in coupling reactions, with conditions including mild temperatures and the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
科学研究应用
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is used in various scientific research applications, including:
Organic synthesis: It is a valuable reagent in the synthesis of complex organic molecules.
Medicinal chemistry: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
N-Methylcyclohexylamine: A secondary aliphatic amine with similar structural features.
Phenylzinc bromide: Another organozinc compound used in similar types of reactions.
Uniqueness
2-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to its specific structure, which combines the reactivity of organozinc compounds with the stability provided by the N-methylcyclohexylamino group. This makes it particularly useful in a wide range of organic synthesis applications .
属性
分子式 |
C14H20BrNZn |
|---|---|
分子量 |
347.6 g/mol |
IUPAC 名称 |
bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4-5,8,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PDRHSIPOFNNLPC-UHFFFAOYSA-M |
规范 SMILES |
CN(CC1=CC=CC=[C-]1)C2CCCCC2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


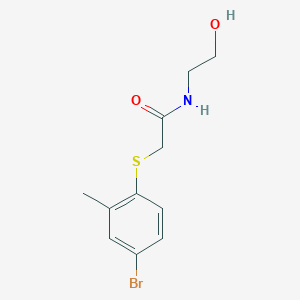
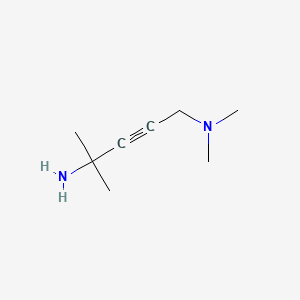
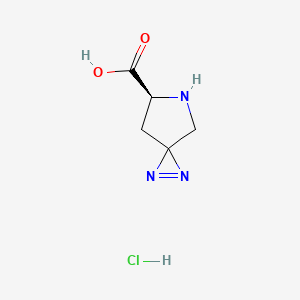
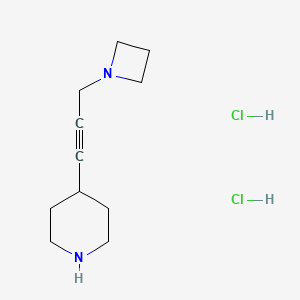
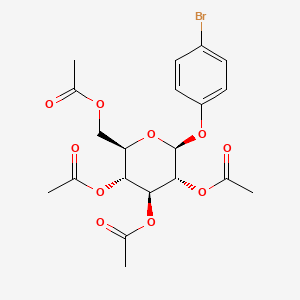
![2-Bromo-1-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14884739.png)
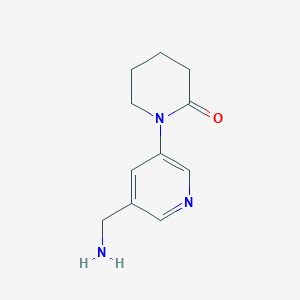
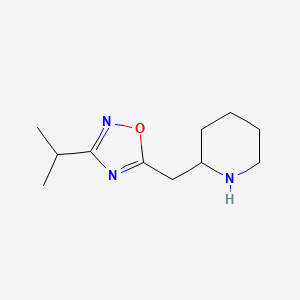
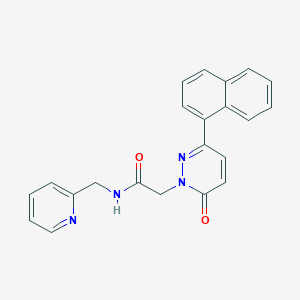
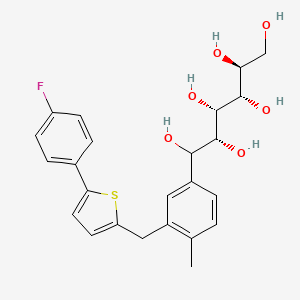
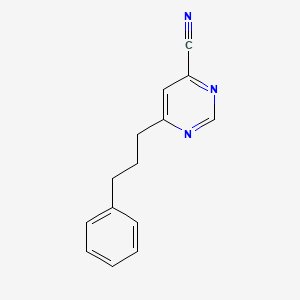
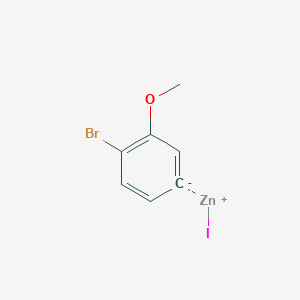
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
